9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene
Description
The compound 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene features a polycyclic framework with three nitrogen atoms (triaza) and a sulfur-containing substituent. Its core structure is a fused tetracyclic system (8.7.0.0²,⁷.0¹¹,¹⁶), which confers rigidity and aromaticity.
Synthetic routes for analogous compounds often involve cyclization reactions and ultrasound-promoted methods for introducing thioether groups, as seen in related thiourea derivatives . Structural validation of such complex systems typically employs X-ray crystallography and software tools like SHELXL and Mercury for refinement and visualization .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3S/c22-15-11-9-14(10-12-15)13-26-21-24-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)25(20)21/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQSQRUKXEPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethyl sulfide intermediate, which is then subjected to cyclization reactions to form the tetracyclic core. Key reagents include fluorobenzyl chloride, thiourea, and various catalysts to facilitate the cyclization and functionalization steps. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene undergoes various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The compound can be reduced under specific conditions to modify its functional groups.
- Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene has several scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Potential applications in studying enzyme interactions and protein binding due to its unique structure.
- Medicine : Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
- Industry : Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the biological context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares the target compound with structurally related analogs:
*Molecular weights calculated using atomic masses.
Key Observations:
- Heteroatom Influence : The target compound’s sulfur atom (vs. oxygen in ) may enhance π-π stacking interactions but reduce solubility in polar solvents .
- Substituent Effects : Fluorine and chlorine substituents increase lipophilicity and metabolic stability compared to methoxy groups .
- Aromaticity : All compounds exhibit conjugated π-systems, but the dithia analog shows reduced aromatic stability due to sulfur’s larger atomic radius disrupting orbital overlap.
Biological Activity
The compound is a complex polycyclic structure that includes a sulfanyl group and a fluorophenyl moiety. Compounds with similar structural characteristics have been investigated for various biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the fluorine atom often enhances pharmacological properties due to increased lipophilicity and metabolic stability.
Anticancer Activity
Several studies have indicated that compounds containing triazole and tetracyclic structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Many of these compounds act by inhibiting DNA synthesis or interfering with cell cycle progression. They may also induce apoptosis in cancer cells.
- Case Study : A related compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
Antimicrobial Properties
Compounds with similar functional groups have demonstrated antimicrobial activity:
- Spectrum of Activity : These compounds have been effective against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Antiviral Effects
Research has also explored the antiviral potential of structurally related compounds:
- Mechanism : Some compounds inhibit viral replication by targeting viral enzymes or host cell receptors.
- Findings : A study reported that a similar tetracyclic compound significantly reduced viral load in infected cell cultures.
Structure-Activity Relationship (SAR)
The biological activity of such compounds can often be correlated with their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Increased potency and selectivity |
| Sulfanyl Group | Enhanced interaction with biological targets |
| Tetracyclic Framework | Improved stability and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
